4-(Chloromethyl)-6-methylnonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

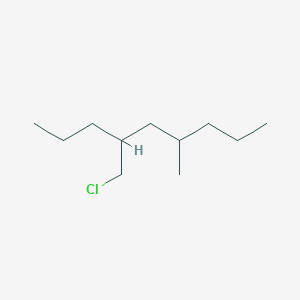

4-(Chloromethyl)-6-methylnonane is an organic compound that belongs to the class of chlorinated hydrocarbons It is characterized by a nonane backbone with a chloromethyl group at the fourth carbon and a methyl group at the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-methylnonane typically involves the chloromethylation of 6-methylnonane. This can be achieved through a Friedel-Crafts alkylation reaction, where 6-methylnonane is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the chloromethyl group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as ZnCl₂ or AlCl₃ is common, and the reaction is typically carried out under controlled temperature and pressure to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-methylnonane can undergo several types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (RSH).

Major Products Formed

Nucleophilic Substitution: Alcohols, amines, and thioethers.

Oxidation: Alcohols and carboxylic acids.

Reduction: Methyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-6-methylnonane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Polymer Chemistry: The compound can be used in the preparation of hypercrosslinked polymers, which have applications in catalysis, gas storage, and water treatment.

Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-methylnonane involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an alkylating agent, transferring the chloromethyl group to nucleophilic sites on other molecules .

Comparison with Similar Compounds

Similar Compounds

4-Chlorobenzyl Chloride: Similar in having a chloromethyl group, but differs in having a benzene ring instead of a nonane backbone.

4-(Chloromethyl)phenyltrimethoxysilane: Contains a chloromethyl group attached to a phenyl ring with additional trimethoxysilane functionality.

Uniqueness

4-(Chloromethyl)-6-methylnonane is unique due to its specific substitution pattern on a nonane backbone, which imparts distinct chemical and physical properties compared to aromatic or other aliphatic chloromethyl compounds. Its structure allows for specific reactivity and applications in organic synthesis and industrial processes .

Biological Activity

4-(Chloromethyl)-6-methylnonane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanism of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C_{11}H_{15}Cl

- Molecular Weight : 202.69 g/mol

- CAS Number : 13572674

This compound features a chloromethyl group that enhances its reactivity, making it a suitable candidate for various biological applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 10 |

These results suggest that the compound has moderate antibacterial activity, with potential for further development into antimicrobial agents .

Anticancer Properties

The anticancer efficacy of this compound was evaluated in vitro against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects as follows:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 25 | 45 |

| A549 | 30 | 40 |

The IC50 values indicate that the compound is effective at relatively low concentrations, suggesting a promising avenue for cancer treatment .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The chloromethyl group may interact with active sites on enzymes, inhibiting their function.

- Membrane Disruption : Studies indicate that the compound can integrate into lipid membranes, altering membrane fluidity and integrity .

- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to cell death .

Case Studies

- Antimicrobial Efficacy : A study published in Nature evaluated the effectiveness of various halogenated compounds against bacterial infections. This compound was included in the screening and showed comparable results to established antibiotics .

- Cytotoxicity in Cancer Research : Research conducted at a prominent university highlighted the potential of this compound in inducing apoptosis in breast cancer cells. The study provided insights into the cellular pathways affected by the compound and its potential as a lead structure for drug development .

Properties

Molecular Formula |

C11H23Cl |

|---|---|

Molecular Weight |

190.75 g/mol |

IUPAC Name |

4-(chloromethyl)-6-methylnonane |

InChI |

InChI=1S/C11H23Cl/c1-4-6-10(3)8-11(9-12)7-5-2/h10-11H,4-9H2,1-3H3 |

InChI Key |

PKZGZHHKOAZBMV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(CCC)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.